

Application Notes and Protocols for AC-green in Fluorescence Microscopy

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Compound of Interest

Compound Name: AC-green

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Introduction

AC-green is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems. This β -allyl carbamate-based probe offers high sensitivity and low toxicity, making it a valuable tool for investigating the role of VDPs in cellular processes, particularly in the context of redox signaling. Upon selective reaction with the vicinal dithiol groups of proteins, **AC-green** undergoes a significant increase in fluorescence intensity, enabling clear visualization and quantification.

Principle of Detection

AC-green is essentially non-fluorescent in its native state. However, in the presence of proteins containing vicinal dithiol groups (two cysteine residues in close proximity), the probe undergoes a reaction that leads to the release of a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of VDPs present.

Data Presentation

Table 1: Spectral and Performance Characteristics of AC-green

Property	Value	Reference
Excitation Wavelength (λ_{ex})	400 nm	[1]
Emission Wavelength (λ_{em})	475 nm	[1]
Fluorescence Enhancement	> 60-fold increase upon reaction with VDPs in aqueous solution	
pH Stability	No apparent fluorescence signal within the pH range of 5.0-9.0 in the absence of VDPs	
Selectivity	No significant interference from other biological thiols, amino acids, or inorganic salts	

Table 2: Recommended Working Concentrations and Incubation Times

Application	Cell/Organism Type	Recommended Concentration	Incubation Time
Live Cell Imaging	HepG2, HeLa cells	10 μ M	15 minutes
In Vivo Imaging	Zebrafish	10 μ M	20 minutes

Experimental Protocols

Protocol 1: Live Cell Imaging of Vicinal Dithiol Proteins

This protocol describes the use of **AC-green** for imaging VDPs in cultured mammalian cells.

Materials:

- **AC-green** stock solution (e.g., 1 mM in DMSO)
- Cultured cells (e.g., HepG2, HeLa) seeded on glass-bottom dishes or coverslips

- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other suitable imaging buffer
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for 400 nm excitation and a green emission filter)

Procedure:

- Cell Preparation:
 - Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).
 - Ensure cells are healthy and adherent before staining.
- Preparation of Staining Solution:
 - Warm the **AC-green** stock solution to room temperature.
 - Prepare a fresh 10 μ M working solution of **AC-green** by diluting the stock solution in serum-free cell culture medium or a suitable buffer like PBS. For example, add 1 μ L of 1 mM **AC-green** to 99 μ L of medium.
- Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with warm PBS.
 - Add the 10 μ M **AC-green** working solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15 minutes at 37°C in a CO2 incubator, protected from light.
- Washing:
 - Remove the staining solution.

- Wash the cells two to three times with warm PBS or complete culture medium to remove any unbound probe.
- Imaging:
 - Add fresh, pre-warmed imaging medium (e.g., complete culture medium without phenol red or a specialized live-cell imaging solution) to the cells.
 - Image the cells using a fluorescence microscope with excitation at approximately 400 nm and emission detection centered around 475 nm.
 - Acquire images using appropriate exposure times to minimize phototoxicity.

Control Experiment (Inhibition of VDPs):

To confirm the specificity of **AC-green** for VDPs, a control experiment using a VDP-specific inhibitor like phenylarsine oxide (PAO) can be performed.

- Pre-treat the cells with a suitable concentration of PAO for a specific duration (e.g., 1 μ M for 30 minutes) before adding the **AC-green** staining solution.
- Proceed with the staining and imaging protocol as described above.
- A significant reduction in green fluorescence intensity in PAO-treated cells compared to untreated cells indicates that the signal from **AC-green** is specific to VDPs.

Protocol 2: In Vivo Imaging of Vicinal Dithiol Proteins in Zebrafish

This protocol provides a general guideline for using **AC-green** to visualize VDPs in live zebrafish larvae.

Materials:

- **AC-green** stock solution (e.g., 1 mM in DMSO)
- Zebrafish larvae (e.g., 3-5 days post-fertilization)

- E3 embryo medium
- Tricaine (MS-222) for anesthesia
- Mounting medium (e.g., low-melting-point agarose)
- Fluorescence stereomicroscope or confocal microscope

Procedure:

- Preparation of Staining Solution:
 - Prepare a 10 μ M working solution of **AC-green** in E3 embryo medium.
- Staining:
 - Transfer zebrafish larvae to a small petri dish or a well of a multi-well plate.
 - Remove the E3 medium and replace it with the 10 μ M **AC-green** staining solution.
 - Incubate the larvae for 20 minutes at 28.5°C, protected from light.
- Washing:
 - Remove the staining solution.
 - Wash the larvae three times with fresh E3 medium to remove excess probe.
- Mounting and Imaging:
 - Anesthetize the larvae using Tricaine in E3 medium.
 - Mount the anesthetized larvae in low-melting-point agarose on a microscope slide or in an imaging dish.
 - Image the larvae using a fluorescence microscope with appropriate settings for **AC-green** (Ex: 400 nm, Em: 475 nm).

Protocol 3: Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of **AC-green** using a standard MTT assay.

Materials:

- Cultured cells (e.g., HepG2, HeLa)
- 96-well cell culture plates
- Complete cell culture medium
- **AC-green**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

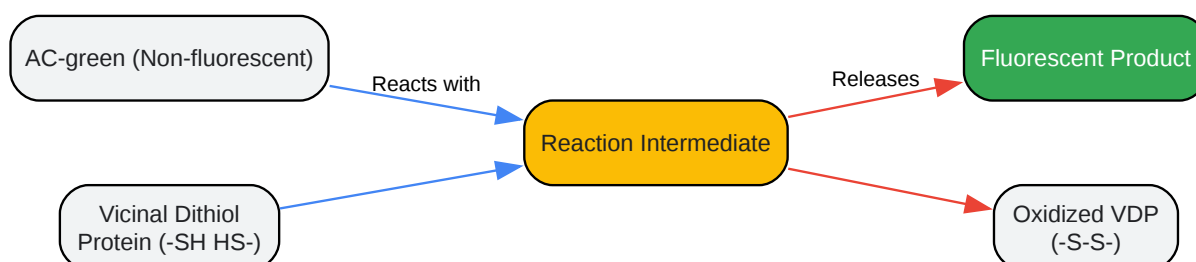
Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Treatment:
 - Prepare different concentrations of **AC-green** in complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the **AC-green** solutions at various concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
 - Incubate for the desired period (e.g., 24 or 48 hours).
- MTT Assay:

- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

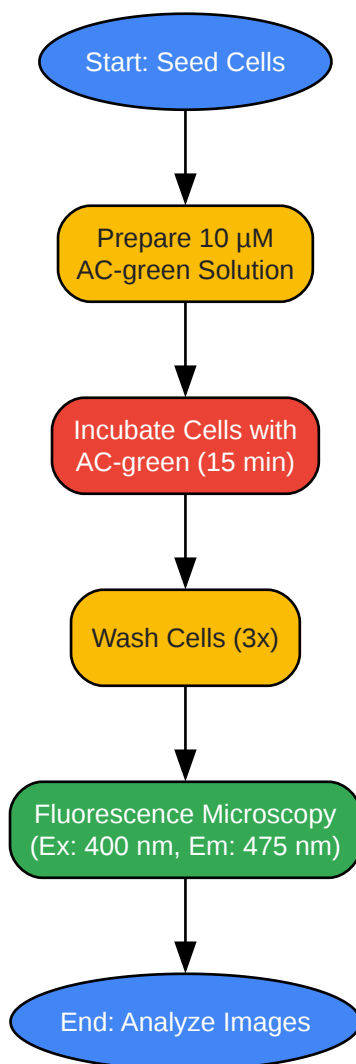
Mechanism of AC-green Action



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Caption: Mechanism of **AC-green** fluorescence activation.

Experimental Workflow for Live Cell Imaging



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Caption: Workflow for live cell imaging with **AC-green**.

Signaling Pathway: Thioredoxin System and VDP Regulation

Caption: Role of the Thioredoxin system in regulating VDPs.

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References

- 1. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
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